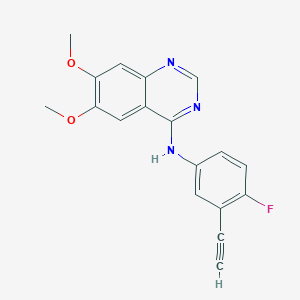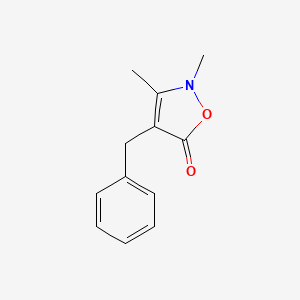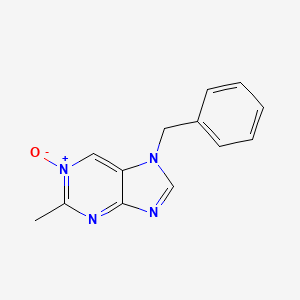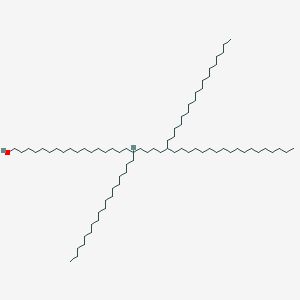
18,23-Dioctadecylhentetracontan-1-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
18,23-Dioctadecylhentetracontan-1-OL is a long-chain primary fatty alcohol
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 18,23-Dioctadecylhentetracontan-1-OL typically involves multi-step organic reactions. One common method is the reduction of corresponding fatty acids or esters using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve catalytic hydrogenation of fatty acid esters derived from natural sources like vegetable oils. This process is conducted under high pressure and temperature in the presence of a metal catalyst such as palladium or nickel.
Análisis De Reacciones Químicas
Types of Reactions
18,23-Dioctadecylhentetracontan-1-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like hydrogen gas (H2) in the presence of a metal catalyst are used.
Substitution: Halogenating agents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alkanes.
Substitution: Formation of alkyl halides.
Aplicaciones Científicas De Investigación
18,23-Dioctadecylhentetracontan-1-OL has diverse applications in scientific research:
Chemistry: Used as a surfactant or emulsifying agent in various chemical formulations.
Biology: Studied for its role in cell membrane structure and function.
Medicine: Investigated for potential therapeutic applications due to its biocompatibility and low toxicity.
Industry: Utilized in the production of cosmetics, lubricants, and coatings due to its hydrophobic properties.
Mecanismo De Acción
The mechanism of action of 18,23-Dioctadecylhentetracontan-1-OL involves its interaction with lipid bilayers in cell membranes. The long carbon chain allows it to integrate into the lipid bilayer, affecting membrane fluidity and permeability. This interaction can influence various cellular processes, including signal transduction and membrane protein function.
Comparación Con Compuestos Similares
Similar Compounds
Octadecan-1-ol: A long-chain primary fatty alcohol with a shorter carbon chain.
Hexadecan-1-ol: Another long-chain fatty alcohol with an even shorter carbon chain.
Uniqueness
18,23-Dioctadecylhentetracontan-1-OL is unique due to its exceptionally long carbon chain, which imparts distinct physical and chemical properties. This makes it particularly useful in applications requiring high hydrophobicity and stability.
Propiedades
Número CAS |
136841-68-4 |
|---|---|
Fórmula molecular |
C77H156O |
Peso molecular |
1098.1 g/mol |
Nombre IUPAC |
18,23-dioctadecylhentetracontan-1-ol |
InChI |
InChI=1S/C77H156O/c1-4-7-10-13-16-19-22-25-28-32-37-42-47-52-57-62-69-76(70-63-58-53-48-43-38-33-29-26-23-20-17-14-11-8-5-2)73-66-67-74-77(71-64-59-54-49-44-39-34-30-27-24-21-18-15-12-9-6-3)72-65-60-55-50-45-40-35-31-36-41-46-51-56-61-68-75-78/h76-78H,4-75H2,1-3H3 |
Clave InChI |
XSFVHOZETZSJDL-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCC(CCCCCCCCCCCCCCCCCC)CCCCC(CCCCCCCCCCCCCCCCCC)CCCCCCCCCCCCCCCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(Morpholin-4-yl)sulfanyl]aniline](/img/structure/B14263634.png)
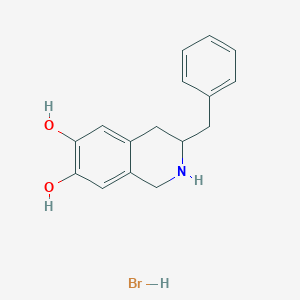
![N-{[(4,5-Dimethoxy-2-nitrophenyl)methoxy]carbonyl}glycine](/img/structure/B14263639.png)
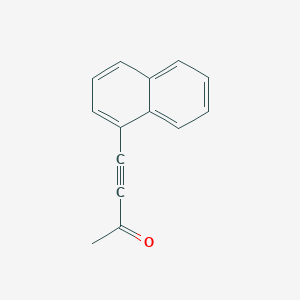



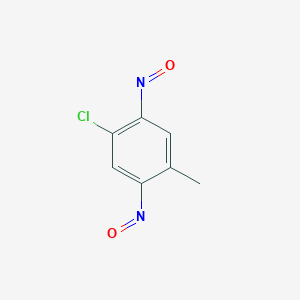
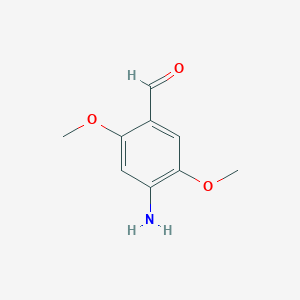
![5-Hydroxy-2-[(octylsulfanyl)methyl]-4H-pyran-4-one](/img/structure/B14263698.png)
